molecular formula C15H13FO3 B6372277 MFCD18313411 CAS No. 1261952-29-7

MFCD18313411

Cat. No.: B6372277
CAS No.: 1261952-29-7
M. Wt: 260.26 g/mol
InChI Key: PAAOMIGGGOTOJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol involves several steps. One common synthetic route includes the reaction of 2-fluoro-5-methoxycarbonylbenzene with 2-methylphenol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

methyl 4-fluoro-3-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)17)12-8-11(15(18)19-2)3-5-13(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAOMIGGGOTOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683980
Record name Methyl 6-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-29-7
Record name Methyl 6-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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